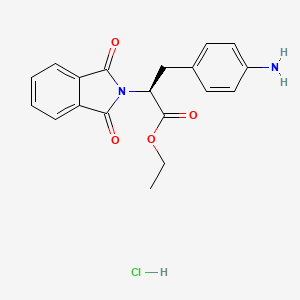

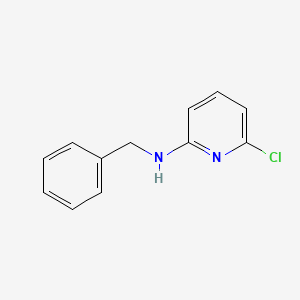

![molecular formula C5H8 B1597325 Bicyclo[1.1.1]pentane CAS No. 311-75-1](/img/structure/B1597325.png)

Bicyclo[1.1.1]pentane

Descripción general

Descripción

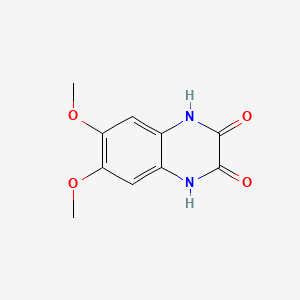

Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . It is a highly strained molecule .

Synthesis Analysis

Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . They can be accessed by a variety of methods . Recent breakthroughs on the synthesis of bridge-substituted BCPs are described, as well as methodologies for post-synthesis functionalization .Molecular Structure Analysis

The molecular structure of this compound consists of three rings of four carbon atoms each . It is a highly strained molecule . Structurally, BCPs have primarily been deployed as substitutes for commonplace para-substituted arenes .Chemical Reactions Analysis

BCPs have become established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents,” . BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods .Physical and Chemical Properties Analysis

BCPs are high-value bioisosteres for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group, generally offering high passive permeability, high water solubility, and improved metabolic stability .Aplicaciones Científicas De Investigación

Bioisostere Replacement and Structural Importance

Bicyclo[1.1.1]pentane (BCP) structures have been increasingly recognized in the scientific community for their unique structural attributes. They are effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes, making them highly valuable in medicinal chemistry. For example, BCPs have been employed to streamline the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks, significantly impacting drug discovery and development (Hughes et al., 2019).

Functionalization and Derivatization

BCPs have been extensively studied for their ability to be functionalized with various groups. Techniques for the preparation of selenoether and thioether functionalized BCPs from selenosulfonates/thiosulfonates and propellane have been developed, highlighting the versatility of BCPs in chemical synthesis (Wu et al., 2020). Additionally, radical acylation methods have been devised for synthesizing BCP ketones, offering straightforward access to these compounds with a broad substrate scope, further emphasizing their significance in drug discovery (Li et al., 2022).

Innovative Synthesis Methods

Recent studies have demonstrated the development of continuous flow-enabled synthesis of BCP trifluoroborate salts and their utilization in metallaphotoredox cross-couplings, emphasizing the potential of BCP motifs in enhancing key physicochemical properties in medicinal chemistry (VanHeyst et al., 2020).

High Energy Density Materials

BCPs have also been investigated for their potential as high energy density materials (HEDMs). Theoretical studies on polynitrobicyclo[1.1.1]pentanes indicate their potential in defense applications due to their high heat of formation and stability, highlighting the broad spectrum of applications for BCP compounds beyond medicinal chemistry (Ghule et al., 2011).

Mecanismo De Acción

The development of a versatile platform for the synthesis of 1,2-difunctionalized BCPs to potentially mimic ortho-substituted arenes is described . The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .

Direcciones Futuras

Propiedades

IUPAC Name |

bicyclo[1.1.1]pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-4-2-5(1)3-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCBRYIXFFGIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185044 | |

| Record name | [1]Staffane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311-75-1 | |

| Record name | Bicyclo(1.1.1)pentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1]Staffane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

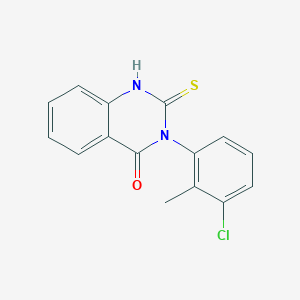

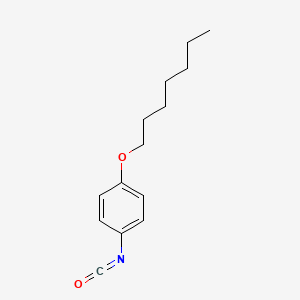

![2,4-Dimethylbenzo[h]quinoline](/img/structure/B1597259.png)